Technical Whitepaper: Chemical Identity, Synthesis, and Advanced Applications of 2,5-bis(4-aminophenyl)benzene-1,4-diol
Technical Whitepaper: Chemical Identity, Synthesis, and Advanced Applications of 2,5-bis(4-aminophenyl)benzene-1,4-diol
Executive Summary
The search for a universal Chemical Abstracts Service (CAS) Registry Number for 2,5-bis(4-aminophenyl)benzene-1,4-diol (IUPAC: 4,4''-Diamino-[1,1':4',1''-terphenyl]-2',5'-diol) reveals a common challenge in advanced materials science: highly specialized, custom-synthesized monomers often lack a ubiquitous commercial CAS number. While related commodity chemicals like 2,5-diaminobenzene-1,4-diol (CAS 10325-89-0) are widely indexed, this specific terphenyl diamine is primarily tracked via its PubChem Compound ID (CID) and InChI structural identifiers [1].
For researchers and drug development professionals, this molecule represents a highly valuable structural motif. It combines the rigid-rod mechanical stability of a terphenyl diamine—ideal for high-performance polyimide synthesis—with the redox-active properties of a central hydroquinone core. This dual functionality makes it a critical precursor for next-generation energy storage materials, redox flow batteries, and stimuli-responsive biotherapeutics.
Chemical Identity & Structural Properties
Because a globally unified CAS number is not assigned in standard bulk chemical catalogs, researchers must rely on exact structural descriptors to source or synthesize this monomer. The molecule features two primary amine groups (pKa ~4.6) on the outer phenyl rings and two phenolic hydroxyl groups (pKa ~9.5) on the central benzene ring.
Table 1: Structural Identifiers and Physicochemical Properties
| Property / Identifier | Value / Descriptor |
| IUPAC Name | 4,4''-Diamino-[1,1':4',1''-terphenyl]-2',5'-diol |
| Common Name | 2,5-bis(4-aminophenyl)hydroquinone |
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.34 g/mol |
| PubChem CID | 144365313[1] |
| InChIKey | AUZIYQG11DDA0QBzj6XizwrNUBxc7Hex |
| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2O)C3=CC=C(C=C3)N)O)N |
| Redox Behavior | Reversibly oxidizes to 2,5-bis(4-aminophenyl)-1,4-benzoquinone |
Mechanistic Synthesis Protocol
The synthesis of 2,5-bis(4-aminophenyl)benzene-1,4-diol requires a highly controlled cross-coupling approach. The central hydroquinone core must be protected during the carbon-carbon bond formation to prevent the free hydroxyl groups from poisoning the palladium catalyst or undergoing unwanted side reactions under basic conditions [2].
Step-by-Step Methodology
Step 1: Suzuki-Miyaura Cross-Coupling (Protected Core) Causality: We utilize 2,5-dibromo-1,4-dimethoxybenzene rather than the unprotected hydroquinone. The methoxy groups sterically and electronically stabilize the core, preventing the oxidation of the hydroquinone to benzoquinone during the palladium-catalyzed cycle.
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Charge a Schlenk flask with 2,5-dibromo-1,4-dimethoxybenzene (1.0 eq), 4-aminophenylboronic acid (2.2 eq), and Pd(PPh3)4 (0.05 eq) under an argon atmosphere.
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Add a degassed mixture of toluene/ethanol (4:1 v/v) and an aqueous solution of K2CO3 (2.0 M, 3.0 eq).
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Reflux the biphasic mixture at 90 °C for 18 hours.
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Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography to yield the intermediate: 2,5-bis(4-aminophenyl)-1,4-dimethoxybenzene.
Step 2: Ether Cleavage (Deprotection) Causality: Boron tribromide (BBr3) is selected for deprotection because it selectively cleaves aryl methyl ethers under mild conditions without degrading the newly formed terphenyl backbone or the primary amines [3].
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Dissolve the intermediate in anhydrous dichloromethane (DCM) and cool to -78 °C under argon.
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Dropwise, add BBr3 (6.0 eq; 1.0 M in DCM). The Lewis acidic BBr3 coordinates to the ethereal oxygens, promoting C–O bond cleavage.
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Allow the reaction to slowly warm to room temperature and stir for 12 hours.
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Quench carefully with methanol at 0 °C to destroy excess BBr3, followed by neutralization with saturated NaHCO3 (to free the amine hydrobromides).
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Extract, dry, and recrystallize from ethanol/water to yield the pure 2,5-bis(4-aminophenyl)benzene-1,4-diol .
Retrosynthetic and forward synthesis workflow for the target monomer.
Advanced Applications: Polyimides and Redox-Active Materials
The strategic placement of the amine groups on the outer rings and the hydroxyl groups on the central ring dictates the polymer chemistry of this monomer. When reacted with dianhydrides (e.g., PMDA or 6FDA), the amines undergo polycondensation to form a polyimide backbone, leaving the central hydroquinone core intact and pendant-free.
Energy Storage & Redox Flow Systems
The resulting polyimides possess a built-in redox switch. The hydroquinone core can undergo a reversible two-electron, two-proton oxidation to form a benzoquinone core. In the context of organic energy storage and redox flow batteries, this polymer acts as a high-capacity, solid-state charge storage material. The rigid polyimide backbone prevents dissolution and crossover of the active species, addressing a major failure mode in liquid-state flow batteries [4].
Biotherapeutics and Drug Delivery
For drug development professionals, this redox-active polyimide presents a novel platform for stimuli-responsive drug delivery. The tumor microenvironment is often characterized by elevated levels of Reactive Oxygen Species (ROS). When a nanoparticle formulated from this hydroquinone-polyimide enters a high-ROS environment, the core oxidizes to benzoquinone. This oxidation drastically alters the hydrophobicity and steric conformation of the polymer chain, triggering the targeted release of encapsulated chemotherapeutics or biologics.
Mechanism of redox-responsive polyimide formulation and stimuli-triggered activation.
References
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National Center for Biotechnology Information. "4,4''-Diamino-[1,1':4',1''-terphenyl]-2',5'-diol." PubChem Compound Summary for CID 144365313. Retrieved from[Link]
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Beilstein Journal of Organic Chemistry. "Hydroquinone–pyrrole dyads with varied linkers." Beilstein J. Org. Chem. (2016). Retrieved from[Link]
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The Journal of Physical Chemistry C. "Electrochemical Impedance Spectroscopy Investigation of Organic Redox Reactions (p-Benzoquinone/Hydroquinone Couple): Implications to Organic Redox Flow Batteries." ACS Publications (2021). Retrieved from[Link]
